trans-1-((5-Oxo-1,2-diphenyl-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride
CAS No.: 38123-79-4
Cat. No.: VC17322903
Molecular Formula: C21H24ClN3O2
Molecular Weight: 385.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38123-79-4 |
|---|---|
| Molecular Formula | C21H24ClN3O2 |
| Molecular Weight | 385.9 g/mol |
| IUPAC Name | (4S,5S)-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C21H23N3O2.ClH/c25-19-15-18(21(26)23-13-11-22-12-14-23)20(16-7-3-1-4-8-16)24(19)17-9-5-2-6-10-17;/h1-10,18,20,22H,11-15H2;1H/t18-,20+;/m0./s1 |
| Standard InChI Key | QCMVLJRRXBQWAM-VKLKMBQZSA-N |
| Isomeric SMILES | C1CN(CCN1)C(=O)[C@H]2CC(=O)N([C@@H]2C3=CC=CC=C3)C4=CC=CC=C4.Cl |
| Canonical SMILES | C1CN(CCN1)C(=O)C2CC(=O)N(C2C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Introduction
trans-1-((5-Oxo-1,2-diphenyl-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride is a complex organic compound with a molecular formula of C21H24ClN3O2 and a molecular weight of approximately 385.9 g/mol . This compound features a piperazine ring and a pyrrolidine moiety, with a carbonyl group attached to the pyrrolidine derivative, which is further substituted with diphenyl groups. These structural elements contribute to its distinctive properties and potential biological activities.
Biological Activity and Potential Applications
Compounds containing piperazine and pyrrolidine structures have been studied for their potential in neurological applications. trans-1-((5-Oxo-1,2-diphenyl-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride exhibits significant biological activity, particularly in this context. Interaction studies with biological targets are crucial for understanding its pharmacological profile and potential therapeutic uses.
Comparison with Similar Compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Pyrimidinyl)piperazine | Contains a pyrimidine ring instead of pyrrolidine | Antagonist of α2 adrenergic receptor |
| 5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidine | Contains thiophene instead of phenyl groups | Potential anxiolytic |
| Dextromoramide | Morpholino group included | Analgesic properties |
| Buspirone | Azapirone structure | Anxiolytic agent |
| trans-1-((5-Oxo-1,2-diphenyl-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride | Diphenyl substitutions and carbonyl functionality within a piperazine framework | Potential neurological applications |
Research Findings and Future Directions
Research on trans-1-((5-Oxo-1,2-diphenyl-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride highlights its versatility as a building block in organic synthesis and its potential in neurological applications. Further studies focusing on its interactions with biological targets are essential for elucidating its mechanisms of action and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume